Methyl 4-{2-[2-(diethylamino)ethyl]-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate
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Overview
Description
Methyl 4-{2-[2-(diethylamino)ethyl]-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrrol derivatives. This compound is characterized by its unique structure, which includes a chromeno-pyrrol core, a diethylaminoethyl side chain, and a benzoate ester group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{2-[2-(diethylamino)ethyl]-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate typically involves multiple steps. One common method starts with the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes. This reaction yields 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones, which are then converted into the desired chromeno[2,3-c]pyrrol derivative by heating in acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{2-[2-(diethylamino)ethyl]-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Various substitution reactions can occur, particularly at the aromatic rings and the diethylaminoethyl side chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetic acid or THF, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the aromatic rings.
Scientific Research Applications
Methyl 4-{2-[2-(diethylamino)ethyl]-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in areas like anti-cancer and anti-viral treatments.
Industry: Its unique chemical properties may find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-{2-[2-(diethylamino)ethyl]-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with nucleic acids or proteins involved in cell signaling and regulation.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
Ethyl 4-(dimethylamino)benzoate: Used as a photo-initiator in sunscreens.
1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrol-3,9-diones: Similar core structure with different substituents.
Uniqueness
Methyl 4-{2-[2-(diethylamino)ethyl]-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate stands out due to its unique combination of a chromeno-pyrrol core, a diethylaminoethyl side chain, and a benzoate ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C25H25FN2O5 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
methyl 4-[2-[2-(diethylamino)ethyl]-7-fluoro-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C25H25FN2O5/c1-4-27(5-2)12-13-28-21(15-6-8-16(9-7-15)25(31)32-3)20-22(29)18-14-17(26)10-11-19(18)33-23(20)24(28)30/h6-11,14,21H,4-5,12-13H2,1-3H3 |
InChI Key |
KZTVCSDPXXZPRY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)F)C4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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